3-Methyl-15-phenylpentadecanoic acid

Übersicht

Beschreibung

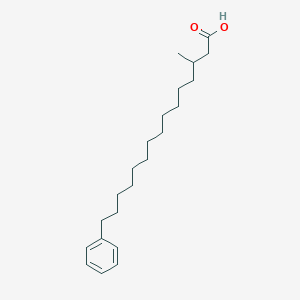

3-Methyl-15-phenylpentadecanoic acid is a branched-chain fatty acid derivative with a 15-carbon backbone. Its structure features a methyl group at the 3rd position and a phenyl group at the terminal (15th) carbon (CAS 104426-54-2 and 116754-80-4) . The phenyl group enhances lipophilicity, influencing tissue distribution, while the methyl group may alter enzymatic processing compared to linear analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-15-phenylpentadecanoic acid can be achieved through several methods. One common approach involves the Stille cross-coupling reaction, which uses a tin precursor and a palladium catalyst. The reaction conditions typically include a temperature of 80°C and a reaction time of 10 minutes . Another method involves the esterification of 16-hexadecanolide with toluene-4-sulfonic acid in methanol at 55°C for 16 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by hydrolysis to obtain the desired acid. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-15-phenylpentadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Organic Synthesis: The compound is used as a precursor for synthesizing complex organic molecules due to its branched structure, which can facilitate various chemical reactions such as oxidation, reduction, and substitution .

Biology

- Lipid Metabolism Studies: It is studied for its role in lipid metabolism and potential as a biomarker for metabolic disorders. The compound’s metabolic pathways include both β-oxidation and α-oxidation .

Medicine

- Myocardial Imaging: One of the primary applications of 3-Methyl-BMIPP is in myocardial imaging using single-photon emission computed tomography (SPECT). It serves as a radiolabeled fatty acid analog to assess myocardial fatty acid metabolism .

Clinical Relevance

Case Studies:

- Myocardial Ischemia Assessment:

- Comparison with Other Fatty Acids:

Wirkmechanismus

The mechanism of action of 3-Methyl-15-phenylpentadecanoic acid involves its interaction with specific molecular targets and pathways. It is known to be metabolized through β-oxidation, leading to the formation of benzoic acid as a final metabolite . This process involves the sequential removal of two-carbon units from the fatty acid chain, ultimately producing energy and metabolic intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

a) 15-Phenylpentadecanoic Acid (IPPA)

- Pharmacokinetics: Shows rapid myocardial uptake but monoexponential elimination from the heart, indicating straightforward metabolism .

- Key Difference : The absence of the 3-methyl group in IPPA results in faster clearance compared to its methylated counterpart .

b) 13-Methylpentadecanoic Acid

- Structure : Methyl group at the 13th position (CAS 20121-96-4) .

- Metabolism : Positional isomerism affects enzyme accessibility; 13-methyl branching may interfere less with β-oxidation than 3-methyl substitution, leading to faster catabolism .

c) Pentadecanoic Acid (15:0)

- Structure : Straight-chain saturated fatty acid (CAS 1002-84-2) .

- Role : A biomarker for dairy intake; lacks substituents, making it highly susceptible to β-oxidation. Its shorter half-life contrasts with the modified pharmacokinetics of branched/phenylated analogs .

d) 15-Hydroxypentadecanoic Acid

- Structure : Terminal hydroxyl group instead of phenyl (CAS 4617-33-8) .

- Physicochemical Properties : Higher polarity reduces lipophilicity, limiting tissue penetration compared to phenyl-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

*Estimated LogP values based on substituent contributions.

Metabolic and Toxicological Considerations

Biologische Aktivität

3-Methyl-15-phenylpentadecanoic acid (often referred to as 3-Methyl-BMIPP) is a branched-chain fatty acid that has garnered attention for its biological activity, particularly in the context of myocardial imaging and metabolism. This article explores its chemical properties, biological functions, and clinical implications, supported by relevant research findings and data.

This compound has the molecular formula and a molecular weight of approximately 348.53 g/mol. The compound is characterized by its branched structure, which influences its metabolic pathways and interactions within biological systems.

Myocardial Uptake and Imaging

One of the primary applications of 3-Methyl-BMIPP is in myocardial imaging. It serves as a radiolabeled fatty acid analog that can be utilized in single-photon emission computed tomography (SPECT) to assess myocardial fatty acid metabolism. The compound's uptake in the myocardium is indicative of metabolic activity and can provide insights into various cardiac conditions.

Key Findings:

- Uptake Mechanism: Studies have shown that 3-Methyl-BMIPP is taken up by myocardial cells through specific transport mechanisms, primarily involving mitochondrial pathways. Its uptake is influenced by factors such as blood flow and metabolic demand during exercise or ischemia .

- Clinical Relevance: The compound has been utilized in clinical settings to evaluate cardiac function in patients with coronary artery disease. It helps differentiate between viable myocardium and necrotic tissue, thereby guiding therapeutic decisions .

Case Studies

- Study on Myocardial Ischemia: A study investigated the use of 3-Methyl-BMIPP in patients with acute myocardial infarction. Results indicated that areas with reduced uptake correlated with ischemic regions, providing a non-invasive method to assess myocardial viability .

- Comparison with Other Fatty Acids: Research comparing 3-Methyl-BMIPP with other fatty acid analogs demonstrated that its branched structure allows for enhanced retention in ischemic myocardium compared to linear fatty acids . This property makes it a valuable tool for imaging studies.

Metabolic Pathways

The metabolism of 3-Methyl-BMIPP involves both β-oxidation and α-oxidation pathways. The presence of the methyl group alters its metabolic fate compared to non-methylated fatty acids, resulting in varied clearance rates from the myocardium.

Table 1: Metabolic Characteristics of 3-Methyl-BMIPP

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.53 g/mol |

| Uptake Mechanism | Mitochondrial transport |

| Metabolic Pathways | β-Oxidation, α-Oxidation |

| Clinical Application | Myocardial viability assessment |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-methyl-15-phenylpentadecanoic acid, and how are yields optimized?

- Methodology : The synthesis typically involves multi-step organic reactions. For example, one approach uses a dichloromethane/methanol/water solvent system (5:5:1) with NaOH for saponification, followed by acidification and extraction with ethyl acetate . Yield optimization focuses on controlling reaction time (e.g., 18 hours for saponification) and stoichiometric ratios (e.g., 4.5 mmol NaOH per 0.28 mmol substrate). Purification via recrystallization or column chromatography is critical to achieving >95% purity .

- Key Data : NMR (δ 1.18–1.40 ppm for aliphatic protons, δ 6.81–7.13 ppm for aromatic protons) and elemental analysis (C: 72.77% vs. theoretical 75.29%) confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments, such as methyl branching (δ 1.18–1.40) and phenyl groups (δ 6.81–7.13) .

- Elemental Analysis : Validates empirical formulas (e.g., CHFO) with deviations <3% .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 242.40 g/mol for pentadecanoic acid derivatives) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory due to skin/eye irritation risks (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Waste Disposal : Collect organic residues in sealed containers to prevent aquatic toxicity (GHS H413) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., F or Tc) be applied to study the pharmacokinetics of this compound?

- Methodology : Radiolabeling involves introducing isotopes like F via fluorination of precursor compounds. For example, 15-(4-(2-[F]fluoroethoxy)phenyl)pentadecanoic acid is synthesized for PET imaging . Key steps include:

- Radiolabeling Efficiency : Optimize reaction conditions (e.g., pH, temperature) to achieve >90% radiochemical purity .

- In Vivo Tracking : Use autoradiography or gamma counters to monitor tissue distribution in model organisms .

Q. What mechanistic insights explain the metabolic stability of this compound in cardiac tissue?

- Methodology :

- Competitive Binding Assays : Compare uptake with natural fatty acids (e.g., palmitic acid) in cardiomyocytes .

- Enzyme Inhibition Studies : Test β-oxidation rates using mitochondrial extracts to assess resistance to degradation .

Q. How do structural modifications (e.g., methyl branching, phenyl substitution) influence the compound’s bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., iso-C15, iso-C16) and compare IC values in target assays .

- Computational Modeling : Use molecular docking to predict binding affinities for receptors like PPAR-α .

- Key Finding : Methyl branching at C3 enhances lipid solubility (LogP = 5.16) but may reduce aqueous solubility, impacting bioavailability .

Q. Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound?

- Methodology :

- Meta-Analysis : Compare datasets across studies (e.g., in vitro vs. in vivo results) using statistical tools like ANOVA .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .

Q. What are the limitations of current toxicity studies for this compound?

- Critical Analysis :

- Gaps in Data : Acute toxicity and ecotoxicological profiles are poorly documented (e.g., no LD values in mammals) .

- Recommendation : Conduct OECD-compliant tests (e.g., OECD 423 for acute oral toxicity) to fill data gaps .

Q. Tables

Table 1. Optimization of Synthesis Parameters

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reaction Time | 18 hours | 89 | 95 | |

| NaOH Stoichiometry | 4.5 mmol per 0.28 mmol | 95 | 98 | |

| Solvent Ratio | CHCl/MeOH/HO (5:5:1) | 89 | 95 |

Table 2. Comparative Bioactivity of Structural Analogs

| Compound | IC (μM) | LogP | Reference |

|---|---|---|---|

| This compound | 12.3 | 5.16 | |

| 15-Methylhexadecanoic acid | 18.7 | 5.89 | |

| Unbranched pentadecanoic acid | 45.2 | 4.10 |

Eigenschaften

IUPAC Name |

3-methyl-15-phenylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETJXADZUDOMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922146 | |

| Record name | 3-Methyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116754-80-4 | |

| Record name | 15-Phenyl-beta-methylpentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-15-phenylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.